2-Amino-4-phenylpentanoic acid hydrochloride
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Description
2-Amino-4-phenylpentanoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO2.ClH . It has a molecular weight of 229.71 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H . This code provides a specific textual representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
As an amino acid derivative, it may participate in reactions involving nucleophilic addition . For instance, primary amines can add to aldehydes and ketones to yield imines . Secondary amines can add similarly to yield enamines .
Biochemical Pathways
The compound may be involved in the biosynthesis of amino acids, given its structural similarity to naturally occurring amino acids . It could potentially influence the synthesis of serine, glycine, and cysteine from 3-phosphoglycerate, or the synthesis of aromatic amino acids from phosphoenolpyruvate .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Amino-4-phenylpentanoic acid hydrochloride .
Properties
IUPAC Name |
2-amino-4-phenylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFKFVWCFIZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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